molecular formula C31H22N2S2 B2610731 4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine CAS No. 866017-51-8

4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine

Cat. No.: B2610731
CAS No.: 866017-51-8
M. Wt: 486.65
InChI Key: DYWIIMSVEQRXHC-UHFFFAOYSA-N
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Description

4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine is a compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and properties, which make it a valuable tool for investigating various biological processes.

Scientific Research Applications

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including compounds structurally related to 4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine, have been extensively studied for their corrosion inhibition properties. For instance, Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of certain thiazole derivatives against the corrosion of iron. Their findings indicate that these compounds exhibit significant inhibition efficiencies, which were corroborated by experimental results. Such studies underscore the potential of thiazole derivatives in protecting metals from corrosion, thereby extending their lifecycle in industrial applications (Kaya et al., 2016).

Organic Electronics

Research by Chahma et al. (2007) explores the synthesis of triphenylamines with ethylenedioxythiophene (EDOT) substituents, which are relevant to the structural family of this compound. These compounds can be polymerized to create linear and cross-linked polymers exhibiting electroactive properties. The polymers show potential for use in organic electronics due to their stability and electrochromic behavior, suggesting the adaptability of such derivatives in developing new materials for electronic applications (Chahma et al., 2007).

Antimicrobial Activities

Wardkhan et al. (2008) investigated the antimicrobial activities of synthesized thiazoles and their derivatives, which are structurally related to this compound. Their study aimed to develop compounds with potential use in fighting microbial infections. The research found that some newly synthesized thiazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (Wardkhan et al., 2008).

Properties

IUPAC Name

4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22N2S2/c1-4-11-22(12-5-1)25-19-26(23-13-6-2-7-14-23)30(27(20-25)24-15-8-3-9-16-24)33-31-32-28(21-35-31)29-17-10-18-34-29/h1-21H,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWIIMSVEQRXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)NC4=NC(=CS4)C5=CC=CS5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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